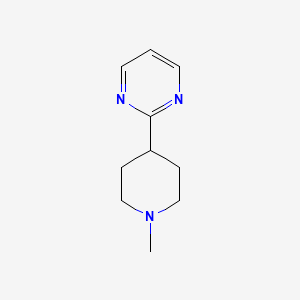

2-(1-Methylpiperidin-4-yl)pyrimidine

Description

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

2-(1-methylpiperidin-4-yl)pyrimidine |

InChI |

InChI=1S/C10H15N3/c1-13-7-3-9(4-8-13)10-11-5-2-6-12-10/h2,5-6,9H,3-4,7-8H2,1H3 |

InChI Key |

CCUXGZAPXULFNF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure from Patent CN104592198A

This patent describes a four-step synthetic route starting from 2-methylpyrimidine to obtain 2-methyl-5-(piperidin-4-yl)pyrimidine, a closely related compound structurally analogous to this compound.

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of 2-methylpyrimidine | 2-methylpyrimidine + bromine in acetic acid, reflux overnight | Formation of 5-bromo-2-methylpyrimidine |

| 2 | Coupling with N-benzylpiperidine ketone | 5-bromo-2-methylpyrimidine + n-butyllithium + N-benzylpiperidine ketone in THF, -78°C to RT | 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol |

| 3 | Elimination to form tetrahydropyridine derivative | Reflux with concentrated HCl in ethanol, 4 h | 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine |

| 4 | Catalytic hydrogenation (debenzylation) | Pd/C catalyst, methanol, room temperature, 24 h, hydrogen atmosphere | 2-methyl-5-(piperidin-4-yl)pyrimidine |

This method emphasizes the use of bromination, organolithium coupling, acid-mediated elimination, and catalytic hydrogenation to achieve the target piperidinyl-pyrimidine compound.

Transfer Hydrogenation Approach for Methylation of Piperidine (US8697876B2)

This patent outlines a method to prepare 1-methylpiperidine derivatives, which are key intermediates for constructing this compound:

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Transfer hydrogenation of piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid + formaldehyde, Pd/C catalyst, water, acid (formic acid), 90-95°C | 1-methylpiperidine-4-carboxylic acid |

| 2 | Formation of hydrochloride salt | Addition of HCl (1.5 equivalents) | 1-methylpiperidine-4-carboxylic acid hydrochloride |

| 3 | Conversion to carboxamide | Reaction with thionyl chloride and diethylamine | N,N-diethyl-1-methylpiperidine-4-carboxamide |

This method highlights the use of transfer hydrogenation with formaldehyde as a methyl source under mild conditions to introduce the methyl group on the piperidine ring, which can then be incorporated into pyrimidine derivatives.

Nucleophilic Aromatic Substitution on Pyrimidine Ring

In related pyrimidine chemistry, nucleophilic aromatic substitution (SNAr) is a common method to attach piperidinyl groups to the pyrimidine ring, especially when the pyrimidine is activated by electron-withdrawing groups such as chloro or nitro substituents at the 2- or 5-positions.

- Starting from 2-chloro-5-nitropyrimidine, nucleophilic substitution with 1-methylpiperidin-4-amine or 1-methylpiperidin-4-ol under basic conditions can yield the desired substituted pyrimidine.

- Subsequent catalytic hydrogenation reduces nitro groups to amines if present.

- Protection and deprotection steps may be employed to improve yield and selectivity.

Comparative Data Table of Key Preparation Methods

| Method | Starting Material | Key Reactions | Catalysts/Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|---|

| Bromination + Coupling + Hydrogenation (CN104592198A) | 2-methylpyrimidine | Bromination, organolithium coupling, acid elimination, Pd/C hydrogenation | Bromine, n-BuLi, HCl, Pd/C | Reflux, -78°C to RT, 24 h hydrogenation | Moderate yields; multi-step but well-documented |

| Transfer Hydrogenation Methylation (US8697876B2) | Piperidine-4-carboxylic acid | Transfer hydrogenation with formaldehyde, salt formation, amide coupling | Formaldehyde, Pd/C, HCl, SOCl2, diethylamine | 90-95°C, ambient pressure | Efficient methylation; mild conditions; scalable |

| Nucleophilic Aromatic Substitution (Literature) | 2-chloro-5-nitropyrimidine | SNAr with piperidine derivatives, hydrogenation | Bases, Pd/C | Room temperature to reflux | Versatile; allows functional group diversity |

Reaction Mechanism Insights

- Bromination : Electrophilic substitution on the methylpyrimidine ring activates the 5-position for further functionalization.

- Organolithium Coupling : Lithiation at the brominated site enables nucleophilic attack on ketones to form alcohol intermediates.

- Elimination : Acid-catalyzed dehydration forms tetrahydropyridine intermediates.

- Catalytic Hydrogenation : Pd/C catalyzes hydrogenolysis of benzyl protecting groups and reduction of unsaturated bonds.

- Transfer Hydrogenation : Formaldehyde serves as a hydrogen donor in the presence of Pd/C catalyst to methylate piperidine nitrogen under mild conditions.

Summary of Research Discoveries

- The bromination-coupling-hydrogenation route provides a reliable synthetic access to this compound derivatives with manageable reaction steps and moderate yields.

- Transfer hydrogenation using formaldehyde offers an efficient and scalable method for introducing the methyl group on the piperidine ring, which is a crucial step in the synthesis of 1-methylpiperidin-4-yl substituted pyrimidines.

- Nucleophilic aromatic substitution on activated pyrimidine rings allows for structural diversification and functional group tolerance, facilitating the synthesis of related analogs.

- Catalytic hydrogenation steps are commonly employed for debenzylation and reduction of intermediates to the final piperidinyl-pyrimidine compounds.

- Reaction conditions such as temperature, catalyst loading, and solvent choice critically impact product purity and yield, with lower temperatures favored to avoid discoloration and side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with different nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Pyrimidine vs. Pyrrolopyrimidine Derivatives

- Compound19 (pyrimidine derivative): Incorporates a 1-methylpiperidin-4-yl group via an anilino linker. Exhibits TSSK2 inhibition (IC50: 66 nM) with selectivity for TSSK1 > TSSK2 > TSSK3 > TSSK5. The absence of metabolic activation risk distinguishes it from earlier analogs .

- Pyrrolopyrimidine10 : A fused-ring analog (IC50: 22 nM for TSSK2). The pyrrolopyrimidine core enhances potency but may introduce broader kinase off-target effects compared to simpler pyrimidines .

Thienopyrimidine Derivatives

- Compound43: Features a thieno[3,2-d]pyrimidine core with a 1-methylpiperidin-4-yl group. Demonstrates in vivo anti-leishmanial activity, suggesting the methylpiperidine moiety improves target engagement or pharmacokinetics .

Substituent Modifications on the Piperidine Ring

Methyl vs. Unsubstituted Piperidine

- This structural simplicity may limit selectivity in kinase inhibition compared to methyl-substituted analogs .

Ethyl and Hydroxyethyl Derivatives

Linker Diversity Between Pyrimidine and Piperidine

- Tepotinib Derivative (Compound25): Uses a methoxy linker (5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl).

- Compound19: An anilino linker positions the 1-methylpiperidin-4-yl group ortho to a methoxy group, likely enhancing TSSK2 binding through spatial and electronic effects .

Kinase Inhibition Profiles

Metabolic and Pharmacokinetic Considerations

- The 1-methylpiperidin-4-yl group in Compound19 avoids metabolic activation risks associated with unsubstituted amines, a critical advantage for drug development .

- Ethyl or hydroxyethyl substituents (e.g., 7-[1-(2-hydroxyethyl)piperidin-4-yl]) in patent compounds may enhance aqueous solubility but could introduce new metabolic pathways .

Key Research Findings and Implications

- Selectivity : Methyl substitution on piperidine improves isoform selectivity in TSSK inhibitors, as seen in Compound19 .

- Structural Flexibility: Linkers like methoxy or anilino groups enable fine-tuning of binding interactions, balancing potency and off-target effects .

- Therapeutic Potential: Thienopyrimidine derivatives (e.g., Compound43) highlight the versatility of methylpiperidine-pyrimidine hybrids in targeting diverse pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Methylpiperidin-4-yl)pyrimidine, and how do reaction conditions influence yield?

- Methodology : Multi-step organic synthesis is typically employed. A common approach involves nucleophilic substitution between a pyrimidine derivative and a methylpiperidine precursor. For example, reductive amination (using NaBHCN) or Pd-catalyzed cross-coupling reactions can introduce the methylpiperidinyl group to the pyrimidine core . Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly affect reaction efficiency. Yield optimization may require iterative adjustment of catalysts (e.g., Pd(PPh)) and stoichiometric ratios .

- Characterization : Confirm purity via HPLC (>95%) and structural identity via H/C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm; pyrimidine C-N peaks at ~160 ppm) .

Q. How is the structural conformation of this compound validated in solid-state studies?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include bond lengths (e.g., C-N bond: ~1.33 Å in the pyrimidine ring) and dihedral angles between the piperidine and pyrimidine moieties (e.g., 15–25°) . Computational geometry optimization (DFT at B3LYP/6-31G* level) can supplement experimental data .

Q. What strategies address solubility challenges for in vitro assays?

- Methodology : Solubility screening in DMSO (primary solvent) followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80) is standard. For low solubility (<1 mg/mL), consider salt formation (e.g., HCl salts) or nanoformulation (liposomal encapsulation) . Dynamic light scattering (DLS) monitors particle size stability during dissolution .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its selectivity?

- Methodology :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo™) to measure IC. Compare with control inhibitors (e.g., staurosporine) .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled antagonists for GPCRs) quantify binding affinity (K). Selectivity is assessed against panels of related receptors (e.g., σ1 vs. σ2 receptors) .

- Cellular Uptake : Flow cytometry with fluorescently tagged derivatives evaluates membrane permeability .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Assay Variability : Standardize protocols (e.g., cell line source, passage number, serum concentration). For example, discrepancies in IC values for cancer cell lines (e.g., MCF-7 vs. HepG2) may arise from differential expression of target proteins .

- Metabolic Stability : Compare hepatic microsomal stability (e.g., human vs. rodent) to identify species-specific metabolism .

- Data Reproducibility : Cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics vs. ITC for thermodynamics) .

Q. What computational approaches predict the drug-likeness and ADMET properties of this compound?

- Methodology :

- QSAR Modeling : Use tools like Schrödinger’s QikProp to predict logP (optimal range: 2–3), polar surface area (<140 Å), and BBB permeability .

- Molecular Dynamics (MD) : Simulate binding modes to targets (e.g., HDACs) over 100-ns trajectories to assess binding free energy (MM-PBSA) and conformational stability .

- Toxicity Prediction : Apply ADMET Predictor™ to flag potential hepatotoxicity (e.g., CYP3A4 inhibition) or hERG channel blockade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.